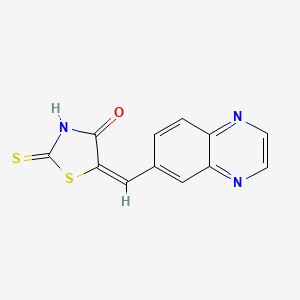

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

Molecular Formula |

C12H7N3OS2 |

|---|---|

Molecular Weight |

273.3 g/mol |

IUPAC Name |

(5E)-5-(quinoxalin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H7N3OS2/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8/h1-6H,(H,15,16,17)/b10-6+ |

InChI Key |

HVUGGQCADGERCQ-UXBLZVDNSA-N |

Isomeric SMILES |

C1=CC2=NC=CN=C2C=C1/C=C/3\C(=O)NC(=S)S3 |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=S)S3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one typically involves the reaction of quinoxaline derivatives with thiazolidine-2,4-dione under specific conditions. One common method involves the use of a base catalyst in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thioxo Group

The thioxo (C=S) group at position 2 is highly reactive toward nucleophiles. Key transformations include:

For example, alkaline hydrolysis cleaves the thioxo group, yielding a carbonyl derivative. This reactivity is critical for modifying the compound’s electronic properties in drug design.

Electrophilic Substitution on the Quinoxaline Moiety

The quinoxaline ring undergoes electrophilic substitution, predominantly at the 5- and 8-positions due to electron-withdrawing pyrazine nitrogen atoms:

These reactions enable functionalization for tuning bioactivity, as seen in related quinoxaline-based antimicrobial agents .

Cycloaddition Reactions

The exocyclic methylene double bond participates in [4+2] Diels-Alder reactions:

| Dienophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12h | Fused tetracyclic adduct | Synthesis of polyheterocycles |

This reactivity is leveraged to construct complex architectures for anticancer drug candidates .

Oxidation and Redox Reactions

The thiazolidinone core undergoes oxidation under aerobic conditions:

| Oxidizing Agent | Conditions | Product | Mechanistic Insight | Source |

|---|---|---|---|---|

| O₂ (1 atm) | HOAc/EtOH, 130°C, 24h | Sulfoxide derivatives | Radical-mediated S-oxidation |

Oxidative coupling with pyrazolones under similar conditions yields hybrid scaffolds , highlighting its utility in cross-coupling methodologies.

Condensation Reactions

The methylene bridge facilitates Schiff base formation:

| Aldehyde Partner | Conditions | Product | Biological Relevance | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Glacial HOAc, reflux | Imine-linked quinoxaline-thiazolidinone | Enhanced enzyme inhibition |

Such derivatives exhibit improved binding to bacterial enzymes (e.g., MurB), validated via molecular docking .

Thiazolidinone Ring-Opening

Under strong bases, the thiazolidinone ring undergoes cleavage:

| Base | Conditions | Product | Pathway | Source |

|---|---|---|---|---|

| KOH (ethanolic) | Reflux, 6h | Mercaptoacetic acid derivative | Hydrolytic ring-opening |

This reaction is pivotal for generating bioactive metabolites or intermediates .

Key Structural Insights from Analogous Compounds

Comparative studies with related structures reveal:

Scientific Research Applications

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one has several scientific research applications:

Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. One known target is phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ). The compound can modulate the activity of this enzyme, affecting downstream signaling pathways involved in various cellular processes .

Comparison with Similar Compounds

Physicochemical Properties

Melting points and spectroscopic data vary significantly with substituents:

The quinoxaline derivative’s melting point is anticipated to exceed 200°C due to extended π-conjugation, akin to the 4-hydroxybenzylidene analogue (235°C) . IR and NMR spectra would confirm the quinoxaline’s aromatic C-H/N-H stretches and deshielded carbons.

Antimicrobial and Antitumor Potential

- Antimicrobial Activity : The 5-(tert-butylcyclohexylidene) derivative showed broad-spectrum activity against Gram-positive/-negative bacteria and fungi, attributed to its lipophilic tert-butyl group enhancing membrane penetration .

- 5-[(2,5-Dimethylpyrrol)methylidene] derivatives demonstrated potent PDF enzyme inhibition, a cancer target .

The quinoxaline moiety may enhance antitumor activity via DNA intercalation or kinase inhibition, similar to clinical quinoxaline-based drugs.

In Silico Drug-Like Properties

Computational studies on the 5-(tert-butylcyclohexylidene) derivative revealed satisfactory logP (~3.5), molecular weight (<500 Da), and bioavailability, aligning with Lipinski’s rules . The quinoxaline derivative’s larger structure (higher molecular weight, polar surface area) may reduce oral bioavailability but improve target affinity.

Biological Activity

5-(Quinoxalin-6-ylmethylene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidin-4-one family, known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core modified with a quinoxaline moiety at the 5-position. This structural modification is significant as it influences the compound's biological activity. Thiazolidin-4-ones are recognized for their ability to undergo various chemical modifications, leading to enhanced pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of thiazolidin-4-one exhibit notable antimicrobial properties. A study evaluated a series of thiazolidinone compounds against various Gram-positive and Gram-negative bacteria, revealing that modifications at the 2 and 4 positions significantly enhance their antibacterial efficacy. For instance, compounds with substitutions at these positions demonstrated IC50 values ranging from 0.1 to 0.5 μM against specific bacterial strains .

Anticancer Activity

The anticancer potential of thiazolidin-4-one derivatives has been extensively studied. For example, Verma et al. demonstrated that certain derivatives inhibited the proliferation of MCF-7 breast cancer cells with IC50 values below 1.5 μM. These compounds induced apoptosis through the downregulation of key survival pathways, including AKT and mTOR signaling . Additionally, molecular docking studies indicated strong binding affinities to cancer-related targets, suggesting a mechanism of action that involves direct interaction with proteins involved in tumor growth and survival .

Anti-inflammatory Activity

Thiazolidin-4-one derivatives have shown promise as anti-inflammatory agents. The inhibition of cyclooxygenase (COX) enzymes is a well-documented mechanism through which these compounds exert their effects. For instance, some derivatives were found to have IC50 values significantly lower than standard anti-inflammatory drugs like Celecoxib, indicating superior efficacy in inhibiting COX-II activity .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression.

- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.

- Kinase Inhibition : Research indicates that some thiazolidinone derivatives inhibit specific kinases implicated in various diseases, including cancer and microbial infections .

Case Studies

Several case studies illustrate the therapeutic potential of thiazolidin-4-one derivatives:

- Case Study 1 : A study involving the synthesis and evaluation of quinazolinone-thiazolidinone hybrids demonstrated significant anticancer activity against both MCF-7 and A549 cell lines. The most potent compound exhibited an IC50 value of 0.9 μM against MCF-7 cells, highlighting the effectiveness of structural modifications in enhancing biological activity .

- Case Study 2 : The synthesis of novel thiazolidinone derivatives led to compounds that showed promising results in inhibiting bacterial growth, with some exhibiting broad-spectrum antimicrobial activity against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.